molecular formula C23H24N2O4S B423301 N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE

N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B423301
M. Wt: 424.5g/mol
InChI Key: OHWSHAUEAHRSCS-LFVJCYFKSA-N
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Description

N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide is a complex organic compound with a molecular formula of C24H24N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide typically involves the condensation reaction between 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and benzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H24N2O4S/c1-3-28-23-15-20(16-24-25-30(26,27)21-7-5-4-6-8-21)13-14-22(23)29-17-19-11-9-18(2)10-12-19/h4-16,25H,3,17H2,1-2H3/b24-16+

InChI Key

OHWSHAUEAHRSCS-LFVJCYFKSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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